molecular formula C8H10N2O3 B034867 4-Hydroxy-3-methoxybenzohydrazide CAS No. 100377-63-7

4-Hydroxy-3-methoxybenzohydrazide

Cat. No. B034867
M. Wt: 182.18 g/mol
InChI Key: AWVJTGNFMZKXDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Hydroxy-3-methoxybenzohydrazide derivatives often involves the condensation of 4-hydroxybenzaldehyde with various benzohydrazides in suitable solvents such as methanol. For instance, Bao and Wei (2008) reported the preparation of N′-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide by reacting 4-hydroxybenzaldehyde and 4-methoxybenzohydrazide in methanol, demonstrating the basic synthetic route for such compounds (Bao & Wei, 2008).

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3-methoxybenzohydrazide derivatives has been characterized by various techniques, including X-ray crystallography. Studies such as those by Shi (2009) have provided detailed insights into the molecular configuration, revealing the E configuration around the C=N bond and the dihedral angles between the benzene rings, which are crucial for understanding the compound's chemical behavior (Shi, 2009).

Chemical Reactions and Properties

4-Hydroxy-3-methoxybenzohydrazide and its derivatives undergo various chemical reactions, forming complex structures with potential biological activities. For example, Karrouchi et al. (2021) discussed the synthesis and characterization of (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, highlighting the compound's stability and reactivity in different media, which is essential for its application in drug development (Karrouchi et al., 2021).

Physical Properties Analysis

The physical properties of 4-Hydroxy-3-methoxybenzohydrazide derivatives, including melting points, solubility, and crystalline structure, are crucial for their application in material science and pharmaceuticals. The crystallographic analysis provides insights into the compound's stability and potential for forming solid-state materials with specific properties.

Chemical Properties Analysis

The chemical properties of 4-Hydroxy-3-methoxybenzohydrazide derivatives, such as reactivity, stability, and interactions with biological molecules, are fundamental for their use in chemical synthesis and medicinal chemistry. Studies have shown that these compounds exhibit significant biological activities, including antimicrobial and anticancer properties, which are attributed to their chemical structure and properties.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-hydroxy-3-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-13-7-4-5(8(12)10-9)2-3-6(7)11/h2-4,11H,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVJTGNFMZKXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332831
Record name 4-hydroxy-3-methoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-methoxybenzohydrazide

CAS RN

100377-63-7
Record name 4-hydroxy-3-methoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
N Gupta, A Mukerjee, SB Mishra - Journal of the Indian Chemical Society, 2022 - Elsevier
… Our earlier work explored the potential of 4-hydroxy-3-methoxybenzohydrazide (3a), a … The nano-suspension of 4-hydroxy-3-methoxybenzohydrazide (3a), was prepared by using …
Number of citations: 1 www.sciencedirect.com
XY Li - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
… 1), contains a N'-(2-hydroxy-3,5-diiodobenzylidene)-4-hydroxy-3-methoxybenzohydrazide molecule and a methanol solvent molecule. The hydrazone molecule exists in a trans or E …
Number of citations: 9 scripts.iucr.org
JF Lu, ST Min, HG Ge, XH Ji, YF Bai - Acta Crystallographica Section …, 2009 - scripts.iucr.org
In the title compound, C16H15BrN2O5·2H2O, the dihedral angle between the two aromatic rings is 2.9 (2) and an intramolecular O—H⋯N hydrogen bond is observed. One of the water …
Number of citations: 1 scripts.iucr.org
QS Zong - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
In the title compound, C15H13FN2O3·CH3OH, the dihedral angle between the benzene rings of the benzohydrazone molecule is 5.3 (3). The C atom of the methoxy group is almost …
Number of citations: 3 scripts.iucr.org
SX Wang - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
… The title compound was obtained by stirring 3-ethoxysalicylaldehyde (0.1 mmol, 16.6 mg), 4-hydroxy-3-methoxybenzohydrazide (0.1 mmol, 18.2 mg), and MoO 2 (acac) 2 (0.1 mmol, …
Number of citations: 1 scripts.iucr.org
SY Liu, Z You - Acta Crystallographica Section E: Structure Reports …, 2010 - scripts.iucr.org
In the title compound, C15H13BrN2O4·CH4O, the two benzene rings form a dihedral angle of 3.2 (2). An intramolecular O—H⋯N hydrogen bond is observed. In the crystal structure, …
Number of citations: 1 scripts.iucr.org
DX Liang, SY Liu, M Zhang - Zeitschrift für Kristallographie-New …, 2012 - degruyter.com
Crystal structure of N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4- hydroxy-3-methoxybenzohydrazide dihydrate, C16H15BrN2O5·2H2 … Crystal structure of N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4hydroxy-3-methoxybenzohydrazide …
Number of citations: 1 www.degruyter.com
JF Lu, YF Bai, ST Min, HG Ge, XH Ji - Acta Crystallographica Section …, 2009 - scripts.iucr.org
In the title compound, C17H18N2O5·H2O, the dihedral angle between the two aromatic rings is 7.86 (7) and an intramolecular O—H⋯N hydrogen bond is observed. In the crystal …
Number of citations: 11 scripts.iucr.org
QS Zong, JY Wu - Journal of Structural Chemistry, 2013 - Springer
… ′-(2-hydroxy-5-methoxybenzylidene)-4-hydroxy-3-methoxybenzohydrazide (2). The same … 3-bromobenzohydrazide replaced by 4-hydroxy-3methoxybenzohydrazide (1.0 mmol, 0.18 g)…
Number of citations: 3 link.springer.com
A Iraji, T Adelpour, N Edraki… - BMC …, 2020 - bmcchem.biomedcentral.com
… Table 1 Biological evaluation of the inhibitory activity of (E)-Nʹ-benzylidene-4-hydroxy-3-methoxybenzohydrazide derivatives and kojic acid against tyrosinase enzyme in the presence …
Number of citations: 28 bmcchem.biomedcentral.com

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